molecular formula C8H16 B166805 (E)-2-Methylhept-3-ene CAS No. 692-96-6

(E)-2-Methylhept-3-ene

Cat. No. B166805
CAS RN: 692-96-6
M. Wt: 112.21 g/mol
InChI Key: CYEZJYAMLNTSKN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis with various reagents and conditions.



Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound including the arrangement of atoms, their bond lengths, and angles.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, stability, etc.


Scientific Research Applications

Pheromone Synthesis

(E)-2-Methylhept-3-ene has been used in the synthesis of sex pheromones, such as in the total synthesis of 3-methylhept-2(Z)-enoic acid, a sex pheromone of the dry bean beetle Callosobruchus analis. This synthesis employed a method for constructing disubstituted (Z)-methylolefins, highlighting the compound's relevance in entomological studies (Pinsker, Tsiklauri, & Grigor'eva, 1999).

Reaction Kinetics Study

Research on the kinetics of the addition of triethylaluminium to alkenes, including 2-methylhept-1-ene, has provided insights into the influence of steric effects on reaction parameters. This study is significant for understanding the reactivity of branched and aryl olefins (Allen & Lough, 1973).

Stereocontrol in Organic Synthesis

(E)-2-Methylhept-3-ene derivatives have been used for achieving remote stereocontrol in organic synthesis. For example, reactions with aldehydes promoted by tin(IV) bromide using (E)-6-hydroxy-4-methylhex-2-enyl(tributyl)stannane have demonstrated effective 1,5-stereocontrol, important for synthesizing specific lactones (Maccormick & Thomas, 2006).

Synthesis of Insect Pheromones

The compound has been used in the synthesis of insect pheromones, like 4-Methylheptan-3-ol. These pheromones are vital for integrated pest management, offering an environmentally friendly alternative to traditional insecticides (Brenna et al., 2017).

Gas-phase Pyrolysis Study

The study of the gas-phase pyrolysis of 2-methylhept-2-ene-6-yne has contributed to the understanding of thermal rearrangement processes. This research is significant for the development of new synthetic methods in organic chemistry (Mazur & Berson, 1985).

Detection of Adulterated Olive Oils

(E)-2-Methylhept-3-ene derivatives, like (E)-5-methylhept-2-en-4-one, have been employed in detecting adulterations in olive oil using gas chromatography. This application is crucial for maintaining food quality and safety standards (Blanch et al., 2000).

Influence on Aquatic Bacteria

Studies on norcarotenoids like 6-methylhept-5-en-2-one have shown they can inhibit different metabolic functions in heterotrophic bacteria, impacting aquatic ecosystems and water treatment processes (Reichardt, 1981).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the possible hazards it could pose to health and the environment.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound based on its properties and activities.


properties

IUPAC Name

(E)-2-methylhept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h6-8H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEZJYAMLNTSKN-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025812
Record name (3E)-2-Methyl-3-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Methylhept-3-ene

CAS RN

692-96-6
Record name (3E)-2-Methyl-3-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-heptene, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-trans-3-heptene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3E)-2-Methyl-3-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-methylhept-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.670
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-3-HEPTENE, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D09XU76OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-Methylhept-3-ene
Reactant of Route 2
Reactant of Route 2
(E)-2-Methylhept-3-ene
Reactant of Route 3
Reactant of Route 3
(E)-2-Methylhept-3-ene
Reactant of Route 4
(E)-2-Methylhept-3-ene
Reactant of Route 5
(E)-2-Methylhept-3-ene
Reactant of Route 6
(E)-2-Methylhept-3-ene

Citations

For This Compound
1
Citations
L Soják, G Addová, R Kubinec, A Kraus… - … of Chromatography A, 2004 - Elsevier
The Kováts retention indices of all 93 acyclic octenes on polydimethylsiloxane and squalane as stationary phases as well as their mass spectra were measured. The means of gas …
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.